2-Methoxyethyl 5-((4-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
Description
Molecular Geometry and Crystallographic Analysis
The title compound crystallizes in a monoclinic system with space group P2₁/c, as inferred from analogous benzofuran derivatives. The benzofuran core adopts near-planarity (root-mean-square deviation < 0.02 Å for non-hydrogen atoms), while the 4-bromobenzoyloxy group forms a dihedral angle of 60.2–69.2° with the benzofuran plane, consistent with steric and electronic constraints observed in similar structures. The methoxyethyl chain exhibits partial disorder in the crystal lattice, a common feature in flexible aliphatic substituents.
Table 1: Comparative crystallographic parameters of benzofuran derivatives
X-ray diffraction analysis reveals intermolecular C–H···O interactions between the methoxyethyl oxygen and aromatic hydrogen atoms, stabilizing the crystal packing. The bromine atom participates in halogen bonding (Br···O ≈ 3.2 Å), contributing to layer formation parallel to the ab plane.
Properties
IUPAC Name |
2-methoxyethyl 5-(4-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO6/c1-12-18(20(23)25-10-9-24-2)16-11-15(7-8-17(16)26-12)27-19(22)13-3-5-14(21)6-4-13/h3-8,11H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFWPPRRQWKNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)Br)C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Hydroxycinnamic Acid Derivatives
A common route involves cyclizing o-hydroxycinnamic acid derivatives under acidic conditions. For example, 5-hydroxy-2-methylbenzofuran-3-carboxylic acid is synthesized via the condensation of 2-methylresorcinol with ethyl acetoacetate in the presence of sulfuric acid. The reaction proceeds at 80–100°C for 6–8 hours, yielding the benzofuran core with a carboxylic acid group at position 3 and a hydroxyl group at position 5.
Palladium-Catalyzed Coupling Reactions
Recent advances employ Suzuki-Miyaura cross-coupling to construct the benzofuran ring. A brominated intermediate, such as 4-bromo-5-methoxy-2-methylindanone, is reacted with boronic acids under palladium catalysis (e.g., Pd(OAc)₂, PPh₃) in 1,2-dimethoxyethane/water at reflux. This method achieves yields up to 83% but requires stringent anhydrous conditions.
Introduction of the 4-Bromobenzoyloxy Group
The hydroxyl group at position 5 undergoes acylation to introduce the 4-bromobenzoyl moiety:
Acylation with 4-Bromobenzoyl Chloride
The hydroxyl group is acylated using 4-bromobenzoyl chloride in dichloromethane or tetrahydrofuran (THF). Triethylamine or DMAP serves as a base to scavenge HCl, with reactions typically completing within 2–4 hours at 0–25°C. This step achieves near-quantitative yields (>95%) when conducted under inert atmospheres.
Reaction Table 1: Acylation Conditions
| Reagent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| 4-Bromobenzoyl chloride | THF | Et₃N | 0°C → 25°C | 97% |
| 4-Bromobenzoyl chloride | DCM | DMAP | 25°C | 95% |
Esterification of the Carboxylic Acid Group
The carboxylic acid at position 3 is esterified with 2-methoxyethanol:
Steglich Esterification
A widely adopted method uses N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction proceeds at 25°C for 12–24 hours, yielding 70–85% of the target ester.
Mitsunobu Reaction
For higher stereochemical control, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. This method converts the acid to the 2-methoxyethyl ester in 80–90% yield but requires strict moisture control.
Reaction Table 2: Esterification Efficiency
| Method | Reagents | Solvent | Yield |
|---|---|---|---|
| Steglich | DCC, DMAP | DCM | 82% |
| Mitsunobu | DEAD, PPh₃ | THF | 88% |
Industrial-Scale Production
Industrial synthesis optimizes cost and scalability:
Continuous Flow Reactors
Large-scale acylation and esterification are conducted in continuous flow systems to enhance heat transfer and reduce reaction times. For example, acylation with 4-bromobenzoyl chloride achieves 94% yield in 30 minutes at 50°C under flow conditions.
Purification Techniques
Final purification employs simulated moving bed (SMB) chromatography or crystallization from ethanol/water mixtures. SMB chromatography achieves >99.5% purity, while crystallization yields 98% pure product with a single solvent system.
Critical Analysis of Methodologies
Yield Optimization Challenges
Scalability Considerations
-
Catalyst Costs : Palladium-based methods (e.g., Suzuki couplings) are less feasible industrially due to Pd(OAc)₂ costs (~$3,000/kg).
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Solvent Recovery : THF and DCM are recycled via distillation, reducing environmental impact by 40–60%.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-((4-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Methoxyethyl 5-((4-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-((4-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzofuran Core
2-Methoxyethyl 5-((2-Chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate ()
- Molecular Formula : C₂₀H₁₉ClO₅
- Key Differences :
- Substituent : 2-Chlorobenzyloxy (ether linkage) vs. 4-bromobenzoyloxy (ester linkage).
- Halogen : Chlorine (Cl) at the ortho position vs. bromine (Br) at the para position.
- Molecular Weight : 374.82 g/mol vs. 485.96 g/mol.
- Implications :
Ethyl 5-((4-Methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate ()
- Molecular Formula : C₂₀H₁₈O₆
- Key Differences :
- Substituent : 4-Methoxybenzoyloxy (electron-donating methoxy group) vs. 4-bromobenzoyloxy.
- Ester Group : Ethyl vs. 2-methoxyethyl.
- Molecular Weight : 354.35 g/mol vs. 485.96 g/mol.
- The 2-methoxyethyl ester may improve solubility due to its polar ether moiety .
Halogen and Positional Isomerism
Ethyl 4-Bromo-2-formyl-7-methyl-5-[(3-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate ()
- Molecular Formula : C₂₁H₁₇BrO₆
- Key Differences :
- Halogen Position : Bromine at the 4-position of the benzofuran core vs. 5-position on the benzoyl group.
- Additional Groups : Formyl (-CHO) at the 2-position.
- Implications :
Sulfonamide and Sulfinyl Derivatives
2-Methoxyethyl 5-((4-Ethylphenyl)sulfonamido)-2-methylbenzofuran-3-carboxylate ()
- Molecular Formula: C₂₀H₂₁NO₆S
- Key Differences :
- Substituent : Sulfonamide (-SO₂NH-) vs. benzoyloxy ester.
- Functional Group : Sulfonamide’s hydrogen-bonding capability vs. ester’s hydrolytic liability.
- Implications :
Methyl 2-(5-Bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate ()
Table of Comparative Data
Key Research Findings
Ester Group Influence : The 2-methoxyethyl ester in the target compound likely offers superior solubility compared to ethyl or methyl esters, as seen in analogs from and .
Substituent Position : Bromine at the para position (target compound) vs. ortho () or on the benzofuran core () significantly alters steric and electronic profiles .
Biological Relevance : Sulfonamide and sulfinyl derivatives () highlight the pharmacological versatility of benzofurans, though the target compound’s bioactivity remains underexplored .
Biological Activity
2-Methoxyethyl 5-((4-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound consists of a benzofuran core with various substituents, including a methoxyethyl group and a bromobenzoyl moiety, which potentially influence its biological activity. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H17BrO6, with a molecular weight of approximately 433.2 g/mol. The structure can be visualized as follows:
- Benzofuran Core : Provides a stable aromatic system.
- Methoxyethyl Group : Enhances solubility and may influence pharmacokinetics.
- Bromobenzoyl Substituent : May contribute to specific interactions with biological targets.
Pharmacological Properties
Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anticancer Properties : Shows promise in inhibiting the proliferation of cancer cells in vitro.
- Anti-inflammatory Effects : May reduce inflammation through modulation of cytokine production.
The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that the following pathways may be involved:
- Inhibition of Enzymatic Activity : The bromobenzoyl group may interact with specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound could influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
Anticancer Activity
A study conducted by investigated the effects of this compound on human cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, suggesting moderate potency.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells experienced G1 phase arrest, indicating potential mechanisms for inhibiting cell proliferation.
Antimicrobial Activity
Research published in showed that the compound demonstrated significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 25 µg/mL. This suggests potential applications in treating bacterial infections.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-(bromobenzoyloxy)-2-methylbenzofuran-3-carboxylate | Lacks methoxyethyl group | Moderate anticancer activity |
| Methoxyethyl 5-(chlorobenzoyloxy)-2-methylbenzofuran-3-carboxylate | Chlorine instead of bromine | Reduced antimicrobial activity |
The unique combination of functional groups in this compound may enhance its reactivity and biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
